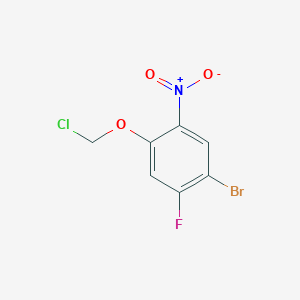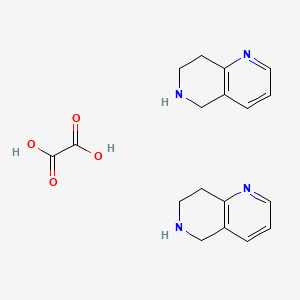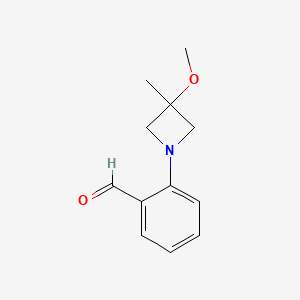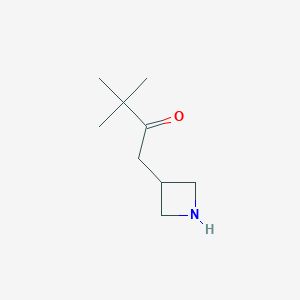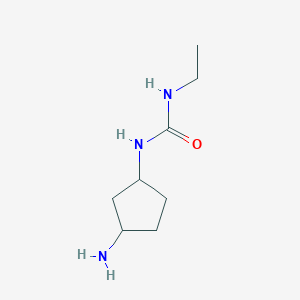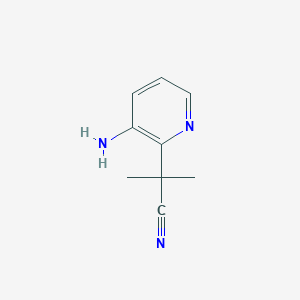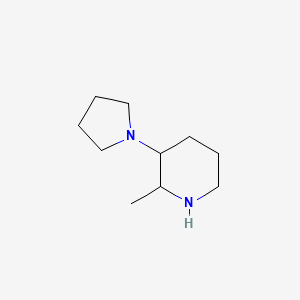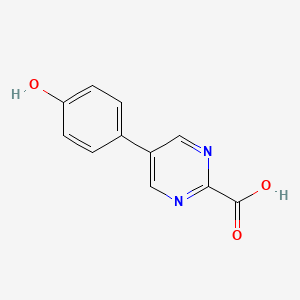
5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as sodium carbonate in an aqueous dioxane solution at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It has been shown to inhibit the expression of certain inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs .
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
作用機序
The mechanism of action of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and signaling molecules involved in inflammation and oxidative stress . For example, it can inhibit the activity of nuclear factor kappa B (NF-κB) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response .
類似化合物との比較
4-Hydroxyphenylpyrimidine: Similar structure but lacks the carboxylic acid group.
2,4-Dihydroxy-5-(β-hydroxyethyl)pyrimidine: Contains additional hydroxy groups and a hydroxyethyl substituent.
Uniqueness: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups enhances its reactivity and potential pharmacological properties .
特性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
5-(4-hydroxyphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-7(2-4-9)8-5-12-10(11(15)16)13-6-8/h1-6,14H,(H,15,16) |
InChIキー |
LHTSAXYECFDOKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



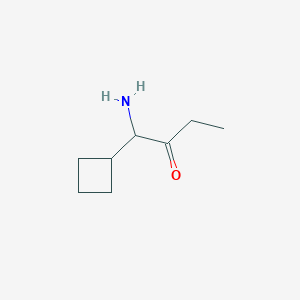
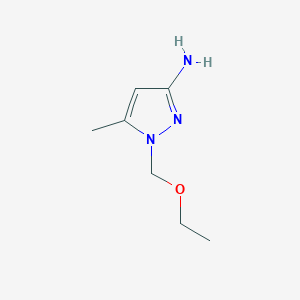

![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
